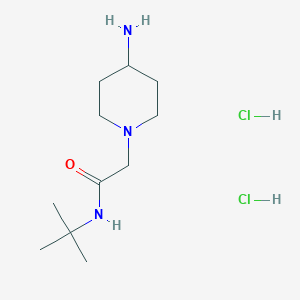![molecular formula C11H9ClN2O3 B1396490 Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate CAS No. 40019-35-0](/img/structure/B1396490.png)
Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . The 1,3,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They can occur in four different isomeric forms: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can be established using UV, IR, 1 H NMR, 13 C NMR, and mass spectrometry . Substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .Applications De Recherche Scientifique
-
- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
- Method : The synthesis of these compounds involves various chemical reactions, including the formation of heterocyclic scaffolds containing nitrogen and oxygen .
- Results : These compounds have shown promising results in terms of their anti-infective activity, with potential for further refinement .
-
- Application : Certain 1,2,4-oxadiazoles have demonstrated antiviral activity .
- Method : The specific methods of application or experimental procedures would depend on the specific virus being targeted .
- Results : While specific results for “Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate” are not available, other 1,2,4-oxadiazoles have shown inhibitory activity against certain viruses .
-
Treatment of Cystic Fibrosis and Duchenne Muscular Dystrophy
- Application : 1,2,4-oxadiazoles are of particular interest for the treatment of cystic fibrosis (CF) and Duchenne muscular dystrophy (DMD) .
- Method : The specific methods of application or experimental procedures would depend on the specific disease being targeted .
- Results : While specific results for “Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate” are not available, other 1,2,4-oxadiazoles have shown promising results in the treatment of these diseases .
-
- Application : 1,2,4-oxadiazoles have applications in material science, particularly in the development of liquid crystals and luminescent materials .
- Method : The synthesis of these compounds involves various chemical reactions, including the formation of heterocyclic scaffolds containing nitrogen and oxygen .
- Results : These compounds have shown promising results in terms of their applications in material science .
-
- Application : 1,2,4-oxadiazole derivatives have been utilized as the core active structure within numerous applications in agrochemistry .
- Method : The specific methods of application or experimental procedures would depend on the specific application in agrochemistry .
- Results : While specific results for “Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate” are not available, other 1,2,4-oxadiazoles have shown promising results in agrochemistry .
Orientations Futures
The development of novel 1,3,4-oxadiazole-based drugs, including Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate, is an active area of research. Structural modifications are important to ensure high cytotoxicity towards malignant cells . The effectiveness of the two-stage strategy was exemplified by the late-stage functionalization of five carboxylic acid-containing APIs . Future studies are needed to improve the anticancer profile and to reduce the toxicological risks .
Propriétés
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSCXFAGAAVOHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205171 | |
| Record name | Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate | |
CAS RN |
40019-35-0 | |
| Record name | Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40019-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole](/img/structure/B1396407.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole](/img/structure/B1396408.png)

![2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1396414.png)
![4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1396415.png)


![[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride](/img/structure/B1396419.png)



![tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate](/img/structure/B1396426.png)
![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396428.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1396430.png)